molecular formula C20H27N5O2S B2843680 N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide CAS No. 900009-71-4

N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

Cat. No. B2843680
M. Wt: 401.53
InChI Key: BJMGNSAGAVKMLJ-UHFFFAOYSA-N
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Description

The compound appears to contain a diethylamino propyl group, a phenyl group, and a dihydrothieno pyrazol group. The presence of these groups could suggest that this compound may have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of a compound is determined by its molecular structure, particularly the functional groups it contains. For example, the amine group (-NH2) is basic and nucleophilic, meaning it can accept protons and participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as vapor density, vapor pressure, assay, form, autoignition temperature, explosive limit, refractive index, boiling point, and density can be determined experimentally .

Scientific Research Applications

Detection and Imaging in Living Cells

One significant application of compounds related to N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is in the detection of ions within living cells. The compound 3-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one (COPYR) was synthesized and shown to be a highly sensitive probe for the detection of Cr3+ ions, exhibiting a quick color response from fluorescent green to colorless and significant fluorescence quenching in a dimethyl sulfoxide medium. This application demonstrates the compound's potential in biological imaging and ion detection in cellular environments (Mani et al., 2018).

Fluorescent Properties for Optical Applications

The structural analogs of N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide have been explored for their photo-physical characteristics, particularly in terms of fluorescence. Novel compounds demonstrating excited-state intramolecular proton transfer (ESIPT) inspired by derivatives of benzimidazole, benzoxazole, and benzothiazole have been synthesized. These compounds exhibit unique absorption and emission properties, making them suitable for various optical applications, including fluorescent materials and sensors (Padalkar et al., 2011).

Heterocyclic Compound Synthesis

Compounds structurally related to N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide serve as key intermediates in the synthesis of various heterocyclic compounds. These materials have potential applications in pharmaceuticals, agrochemicals, and materials science. The versatility in chemical reactions, including cyclization, aminolysis, and condensation, enables the synthesis of a wide range of heterocyclic derivatives with potential biological activities and material properties (Valduga et al., 1997).

Antimicrobial and Anticancer Agents

The research into compounds related to N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide extends into their use as potential antimicrobial and anticancer agents. The structural framework of these compounds allows for the development of novel therapeutics with targeted biological activities. For instance, various synthesized derivatives have been evaluated for their antimicrobial properties against a range of bacterial and fungal strains, as well as their cytotoxic effects on cancer cell lines, showcasing their potential in medical and pharmaceutical applications (Gad-Elkareem et al., 2011).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and compounds with certain functional groups may be toxic or corrosive .

properties

IUPAC Name

N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S/c1-3-24(4-2)12-8-11-21-19(26)20(27)22-18-16-13-28-14-17(16)23-25(18)15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMGNSAGAVKMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

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